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Compound of Interest

Compound Name: 11-Azido-1-undecanethiol

Cat. No.: B1513429

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: The molecular formula C11H23N3S does not correspond to a single, well-
documented compound in major chemical databases. This guide, therefore, focuses on a
plausible structural isomer, 1,1-diethyl-4-pentylthiosemicarbazide, and the broader class of
N,N'-disubstituted thiourea and thiosemicarbazide derivatives to provide a representative
overview of the expected physical and chemical properties, experimental protocols, and
potential biological significance.

Introduction to the Thiourea and Thiosemicarbazide
Scaffold

Thiourea and its derivatives are a versatile class of organic compounds characterized by the
presence of a thiocarbonyl group flanked by amino groups. Their structural analogue,
thiosemicarbazides, incorporate an additional nitrogen atom adjacent to one of the nitrogens of
the thiourea core. These scaffolds are of significant interest in medicinal chemistry and
materials science due to their diverse biological activities and coordination properties.

The properties of these molecules can be significantly tuned by altering the substituents on the
nitrogen atoms. Long alkyl chains, such as a pentyl group, generally increase lipophilicity,
which can influence solubility, membrane permeability, and biological activity.
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Proposed Structure: 1,1-diethyl-4-
pentylthiosemicarbazide

A plausible structure for C11H23N3S is 1,1-diethyl-4-pentylthiosemicarbazide. This molecule
contains the core thiosemicarbazide functional group with diethyl and pentyl substitutions.

Molecular Structure:

Physical and Chemical Properties

Quantitative data for the specific isomer 1,1-diethyl-4-pentylthiosemicarbazide is not readily
available. However, by examining related N,N'-dialkylthioureas and other long-chain thiourea

derivatives, we can predict its general properties.

Table 1: Predicted Physical Properties of 1,1-diethyl-4-pentylthiosemicarbazide
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Predicted . .
Property L. Rationale/Comparison
Value/Characteristic
) Calculated from the molecular
Molecular Weight 245.44 g/mol
formula.
White to off-white crystalline Typical appearance of N,N'-
Appearance ) _ _ .
solid disubstituted thioureas.
N,N'-dibutylthiourea melts at
64-67 °C[1]. The presence of
Melting Point 60-100 °C an additional nitrogen and
different alkyl chain lengths will
influence this value.
N,N'-diethylthiourea
Boiling Point Decomposes upon heating decomposes at its boiling
point[2].
The long alkyl chains and the
Soluble in organic solvents thiocarbonyl group contribute
B (e.g., ethanol, acetone, to its organic solubility. N,N'-
Solubility ) ) ) ] ) )
dichloromethane); sparingly diethylthiourea is very slightly
soluble in water. soluble in water but soluble in
ethanol[2][3][4].
) N,N'-dibutylthiourea has a
Density ~1 g/cm3

density of 1.089 g/cm?3[1].

Table 2: Predicted Chemical Properties and Reactivity
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Property Characteristic Description

The lone pairs on the nitrogen
o ) and sulfur atoms can accept
Basicity Weakly basic ]
protons, but they are relatively

weak bases.

) The N-H groups can donate
Capable of acting as both )
_ hydrogen bonds, while the
Hydrogen Bonding hydrogen bond donor and )
sulfur and nitrogen atoms can
acceptor.
accept them.

Can undergo reactions such

) ] as alkylation, oxidation, and
o The thiocarbonyl group is the ) ] )
Reactivity ] ] o complexation with metal ions.
primary site of reactivity. o o
Amide-like reactivity is also

observed[5].

o The sulfur atom is a soft donor
, Forms coordination complexes ] ] )
Complexation ] ] ) and readily coordinates with
with various metal ions. i
soft metal ions.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of the proposed
C11H23N3S isomer are not available. However, general and adaptable methods for the
synthesis of N,N'-disubstituted thioureas and thiosemicarbazides are well-established.

Synthesis of N,N'-Disubstituted Thioureas and
Thiosemicarbazides

A common and versatile method for synthesizing N,N'-disubstituted thioureas involves the
reaction of an isothiocyanate with a primary or secondary amine[6]. For thiosemicarbazides, a
similar approach using a hydrazine derivative is employed.

General Synthetic Procedure for 1,1-diethyl-4-pentylthiosemicarbazide:
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o Formation of the Isothiocyanate: Pentylamine is reacted with carbon disulfide in the
presence of a base (e.g., triethylamine) to form a dithiocarbamate salt. This intermediate is
then treated with a coupling agent like ethyl chloroformate to yield pentyl isothiocyanate.

o Reaction with Hydrazine Derivative: The resulting pentyl isothiocyanate is then reacted with
1,1-diethylhydrazine in a suitable solvent such as anhydrous dichloromethane (DCM) or
tetrahydrofuran (THF).

o Work-up and Purification: The reaction mixture is typically quenched with water and
extracted with an organic solvent. The combined organic layers are washed, dried, and
concentrated under reduced pressure. The crude product can be purified by recrystallization
or column chromatography.

Diagram 1: General Synthesis Workflow for a Disubstituted Thiosemicarbazide
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Caption: General workflow for the synthesis of 1,1-diethyl-4-pentylthiosemicarbazide.

Characterization Methods
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The synthesized compound would be characterized using standard analytical techniques:

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR would confirm the
presence of the pentyl and diethyl groups and the overall structure.

« Infrared (IR) Spectroscopy: Characteristic peaks for N-H stretching, C-H stretching of the
alkyl chains, and the C=S stretching of the thiocarbonyl group would be expected.

e Mass Spectrometry (MS): To confirm the molecular weight of the compound.

e Melting Point Analysis: To determine the purity of the synthesized compound.

Potential Biological Activity and Signhaling Pathways

Thiourea and thiosemicarbazide derivatives are known to exhibit a wide range of biological
activities, including antibacterial, antifungal, antiviral, and anticancer properties[7][8]. The
biological activity is often influenced by the nature of the substituents on the nitrogen atoms.

The presence of long alkyl chains can enhance the lipophilicity of the molecule, potentially
increasing its ability to cross cell membranes. However, increased lipophilicity can also lead to
decreased aqueous solubility and potential off-target effects.

While specific signaling pathways for CL1H23N3S are unknown, thiourea derivatives have
been reported to interact with various biological targets:

e Enzyme Inhibition: Many thiourea derivatives are known to inhibit enzymes by coordinating
with metal ions in the active site or through other interactions.

o Receptor Binding: The thiourea scaffold can serve as a pharmacophore for interacting with
various receptors.

o Anticancer Activity: Some thiourea derivatives exhibit anticancer activity through
mechanisms that may involve the induction of apoptosis or the inhibition of signaling
pathways crucial for cancer cell proliferation.

Diagram 2: Hypothetical Signaling Pathway Inhibition by a Thiourea Derivative
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Caption: Hypothetical inhibition of a kinase signaling pathway by a thiourea derivative.

Conclusion

While the specific compound C11H23N3S is not well-characterized in the scientific literature,
by examining the properties of the plausible isomer 1,1-diethyl-4-pentylthiosemicarbazide and
the broader class of thiourea and thiosemicarbazide derivatives, we can infer its likely physical
and chemical characteristics. This class of compounds presents significant opportunities for

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b1513429?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1513429?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

drug discovery and development due to their tunable properties and diverse biological
activities. The provided experimental frameworks for synthesis and characterization, along with
the overview of potential biological targets, offer a solid foundation for researchers and
scientists interested in exploring the potential of this and related molecules. Further research is
warranted to synthesize and evaluate the specific properties and biological activities of
C11H23N3S isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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